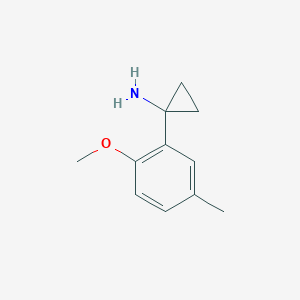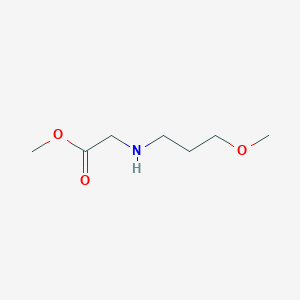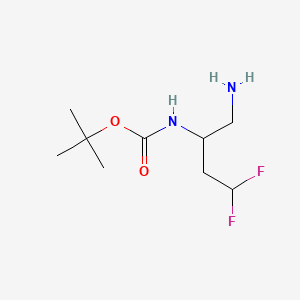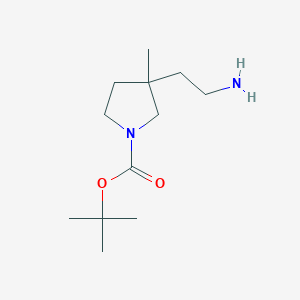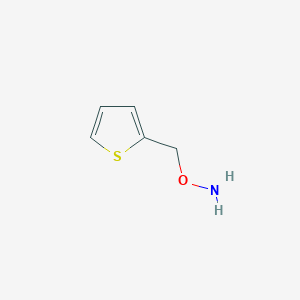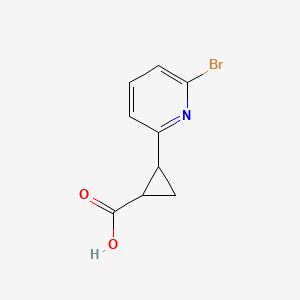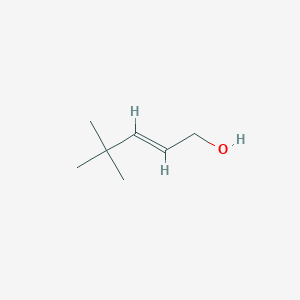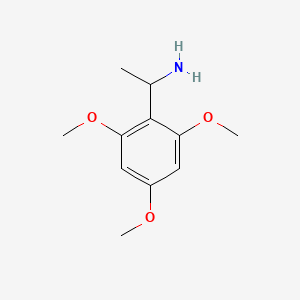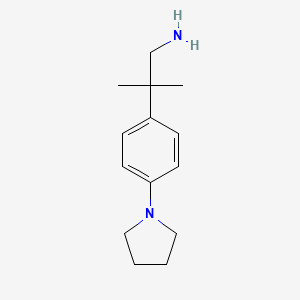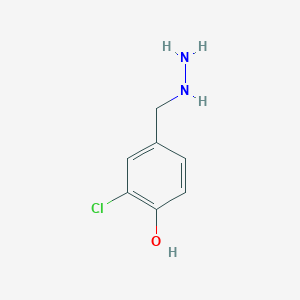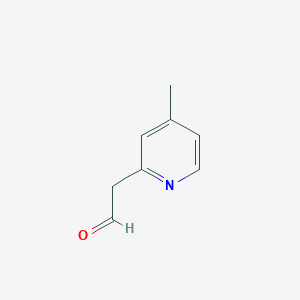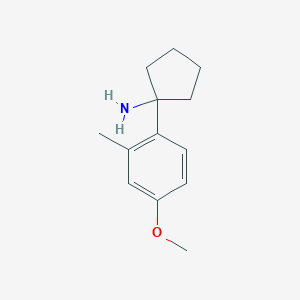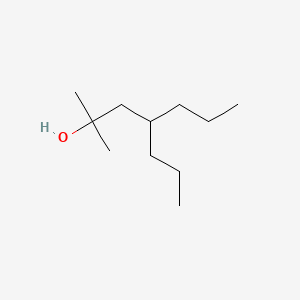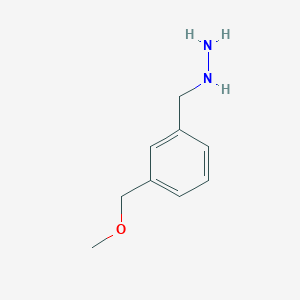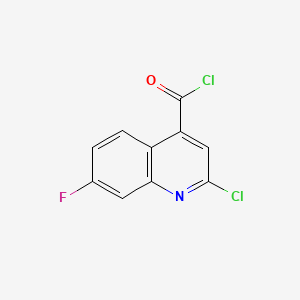
2-Chloro-7-fluoroquinoline-4-carbonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-fluoroquinoline-4-carbonylchloride is a chemical compound with the molecular formula C10H4Cl2FNO and a molecular weight of 244.05 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 2-Chloro-7-fluoroquinoline-4-carbonylchloride can be achieved through several methods. One common approach involves the chlorination and fluorination of quinoline derivatives. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
2-Chloro-7-fluoroquinoline-4-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-7-fluoroquinoline-4-carbonylchloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is employed in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive nature.
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoroquinoline-4-carbonylchloride involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing bacterial cell death . This mechanism is similar to that of other quinolone antibiotics, making it a valuable compound in antimicrobial research.
Comparison with Similar Compounds
2-Chloro-7-fluoroquinoline-4-carbonylchloride can be compared with other quinoline derivatives such as:
4-Chloro-7-fluoroquinoline: Similar in structure but lacks the carbonyl chloride group, which affects its reactivity and applications.
2-Chloro-5-fluoropyridine: Another related compound with different substitution patterns on the pyridine ring, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C10H4Cl2FNO |
|---|---|
Molecular Weight |
244.05 g/mol |
IUPAC Name |
2-chloro-7-fluoroquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C10H4Cl2FNO/c11-9-4-7(10(12)15)6-2-1-5(13)3-8(6)14-9/h1-4H |
InChI Key |
RMABPLSGQZCFBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C=C2C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


